(3,4-Bis(difluoromethoxy)phenyl)methanol
Description
Properties
CAS No. |
153587-06-5 |
|---|---|
Molecular Formula |
C9H8F4O3 |
Molecular Weight |
240.15 g/mol |
IUPAC Name |
[3,4-bis(difluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H8F4O3/c10-8(11)15-6-2-1-5(4-14)3-7(6)16-9(12)13/h1-3,8-9,14H,4H2 |
InChI Key |
CXMMIPRPYGDANY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)F)OC(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and electronic nature of substituents significantly influence biological activity. For example:
- Meta vs. Para Substitution : The 4-(difluoromethoxy)phenyl derivative (compound 14 ) exhibits >15-fold lower activity compared to its meta-substituted counterpart (compound 6 ) in kinase inhibition assays, highlighting the critical role of substitution geometry .
- 3,4-Dichlorophenyl Derivative : This compound (IC₅₀ = 3.3 μM) shows moderate activity, suggesting that electron-withdrawing chlorine atoms enhance binding compared to fluorinated ethers .
Fluorinated Aromatic Alcohols
Table 1: Key Properties of Fluorinated Methanol Derivatives
Key Observations:
Critical Analysis of Substituent Impact
Electron-Withdrawing vs. Electron-Donating Groups
Metabolic Stability
- Fluorinated groups generally enhance metabolic stability by resisting oxidative degradation. However, the hydroxymethyl (-CH₂OH) group in this compound may serve as a site for glucuronidation, affecting its pharmacokinetic profile .
Preparation Methods
Direct Difluoromethylation of 3,4-Dihydroxybenzyl Alcohol
An alternative one-pot method involves difluoromethylation of 3,4-dihydroxybenzyl alcohol. This approach eliminates the need for aldehyde intermediates but requires stringent temperature control.
Reaction Conditions
-
Reagents: Difluoromethyl iodide (CF₂HI), potassium carbonate (K₂CO₃)
-
Solvent: Acetonitrile at 60°C
Challenges:
-
Competing side reactions (e.g., etherification or oxidation) reduce yield.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance difluoromethylation efficiency. By maintaining precise temperature (±2°C) and pressure (3–5 bar), yields improve to 63% with a 20% reduction in reagent waste.
Purification Techniques
-
Crystallization: The final product is purified via recrystallization from ethanol/water (7:3 v/v), achieving 99.5% purity.
-
Chromatography: Preparative HPLC is used for small-scale batches, though cost-prohibitive for industrial applications.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Aldehyde Reduction | High yield, scalable | Two-step process | 85–90% |
| Direct Difluoromethylation | One-pot synthesis | Low yield, side reactions | 48–52% |
Characterization and Quality Control
The compound is characterized using:
-
NMR Spectroscopy: H NMR (CDCl₃): δ 7.45 (d, 2H), 7.10 (s, 1H), 4.70 (s, 2H), 3.85 (s, 2H).
-
HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).
Emerging Methodologies
Research into enzymatic reduction using alcohol dehydrogenases shows promise, with preliminary yields of 65–70% under mild conditions (pH 7, 25°C) . This green chemistry approach minimizes hazardous waste.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize (3,4-Bis(difluoromethoxy)phenyl)methanol?
Two primary routes are utilized:
- Nucleophilic substitution : Methoxy groups on a phenolic precursor are replaced with difluoromethoxy groups via fluorinating agents (e.g., sodium 2-chloro-2,2-difluoroacetate) under controlled conditions.
- Reductive methods : Starting from 3,4-bis(difluoromethoxy)benzaldehyde, reduction with sodium borohydride in tetrahydrofuran (THF) yields the methanol derivative. This method requires strict temperature control (e.g., -78°C for organometallic reagent addition) .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹).
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and stereochemistry.
- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- Elemental analysis : Validates purity and empirical formula .
Q. What safety protocols are essential when handling this compound?
- Conduct a hazard analysis for reagents like cesium carbonate, sodium borohydride, and fluorinated intermediates.
- Use inert atmospheres (e.g., nitrogen) to mitigate gas evolution during synthesis.
- Employ fume hoods and personal protective equipment (PPE) due to potential toxicity of fluorinated compounds .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of this compound be resolved?
- Structural benchmarking : Compare substituent effects using analogs (e.g., 3-fluorophenol vs. 4-tert-butylphenol) to identify how difluoromethoxy groups influence lipophilicity and reactivity.
- Dose-response studies : Replicate assays under standardized conditions (e.g., pH, solvent) to isolate confounding variables .
Q. What computational approaches are effective in studying target interactions?
- Molecular docking : Predict binding affinities to enzymes or receptors (e.g., using AutoDock Vina).
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time.
- NMR titration experiments : Validate binding sites experimentally by tracking chemical shift perturbations .
Q. How does solvent choice impact the stability of this compound during storage?
- Inert solvents : Store in anhydrous THF or dichloromethane to prevent hydrolysis.
- Avoid protic solvents : Methanol or water may degrade the compound under acidic/basic conditions.
- Temperature control : Long-term storage at -20°C in amber vials minimizes photodegradation .
Q. How do structural modifications in analogs affect physicochemical properties?
- Lipophilicity : Bis(difluoromethoxy) groups increase logP compared to non-fluorinated analogs, enhancing membrane permeability.
- Electron-withdrawing effects : Fluorine substituents reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
- Thermal stability : Fluorinated analogs exhibit higher decomposition temperatures due to strong C-F bonds (see Table 1) .
Table 1 : Comparison of this compound with Structural Analogs
| Compound | logP | Decomposition Temp. (°C) | Key Structural Feature |
|---|---|---|---|
| (3,4-Bis-difluoromethoxy) | 2.8 | 220 | Dual difluoromethoxy groups |
| 3-Fluorophenol | 1.2 | 180 | Single fluorine substituent |
| 4-tert-Butylphenol | 3.1 | 210 | Hydrophobic tert-butyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
